5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride
Description
5-Fluorobicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine derivative with a fluorine substituent at the 5-position of the norbornane (bicyclo[2.2.1]heptane) scaffold.
Properties
IUPAC Name |
5-fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-6-2-5-1-4(6)3-7(5)9;/h4-7H,1-3,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADDUOUGPMWZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system.
Fluorination: Introduction of the fluorine atom at the 5-position is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group is introduced at the 2-position through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary amines, Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Overview
The synthesis of 5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride involves several key steps:
- Preparation of Bicyclo[2.2.1]heptane Ring : The initial step involves constructing the bicyclic framework.
- Fluorination : The introduction of the fluorine atom at the 5-position is typically achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
- Amination : The amine group is introduced at the 2-position via nucleophilic substitution reactions.
- Hydrochloride Formation : The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions
This compound can undergo various reactions:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Reduction can yield corresponding alcohols or amines.
- Substitution Reactions : Functional groups can be introduced through nucleophilic substitution at the amine or fluorine positions .
Medicinal Chemistry
This compound serves as a crucial building block in synthesizing pharmaceutical compounds, especially those targeting neurological disorders. Its unique structure allows for modifications that enhance biological activity and selectivity against specific targets.
Case Study: Antiviral Activity
Research has shown that compounds derived from bicyclic structures exhibit significant antiviral properties. For instance, modifications of similar bicyclic frameworks have demonstrated potent activity against herpes simplex virus and other viral infections, indicating potential therapeutic applications in antiviral drug development .
Material Science
In material science, this compound is utilized in developing novel materials, including fluorinated polymers and advanced composites. The presence of fluorine enhances material properties such as thermal stability and chemical resistance, making these materials suitable for various industrial applications.
Biological Studies
This compound is employed as a probe in biochemical assays to investigate enzyme activities and receptor-ligand interactions. Its structural features facilitate binding to biological targets, allowing researchers to study mechanisms of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to modulation of the target’s activity, resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Pharmacological Activity
Aryl-Substituted Derivatives
- 2-Phenylbicyclo[2.2.1]heptan-2-amine Hydrochloride (4a): Structure: Phenyl group at the 2-position. Activity: Acts as a noncompetitive NMDA receptor antagonist with moderate potency (IC₅₀ ~10 μM in receptor-binding assays) . Physicochemical Data: Molecular weight 225.76 g/mol; melting point (m.p.) 243–244°C .
2-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine Hydrochloride (4b) :
- Structure : 4-Fluorophenyl group at the 2-position.
- Activity : Enhanced NMDA receptor antagonism compared to 4a (IC₅₀ ~5 μM), attributed to the electron-withdrawing fluorine substituent improving receptor affinity .
- Physicochemical Data : Molecular weight 241.72 g/mol; m.p. 214–216°C; ¹⁹F NMR δ −117.6 ppm .
Alkyl-Substituted Derivatives
- Mecamylamine Hydrochloride (N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride): Structure: Four methyl groups at the 1-, 2-, and 3-positions. Activity: Potent noncompetitive antagonist of neuronal nAChRs, used clinically as an antihypertensive and investigated for antidepressant effects . Physicochemical Data: Molecular weight 203.75 g/mol; m.p. >240°C (decomposes) . Stereochemistry: The (1R,2S,4S)-enantiomer (TC-5214) shows superior antidepressant efficacy compared to the racemic mixture .
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine Hydrochloride: Structure: Three methyl groups at the 1-, 7-, and 7-positions. Physicochemical Data: Molecular weight 189.73 g/mol; m.p. ≥300°C .
Other Derivatives
- 3-(1-Methylethyl)-bicyclo[2.2.1]heptan-2-amine Hydrochloride: Structure: Isopropyl group at the 3-position. Physicochemical Data: Molecular weight 203.75 g/mol .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Pharmacological Target |
|---|---|---|---|---|---|
| 5-Fluorobicyclo[2.2.1]heptan-2-amine HCl* | C₇H₁₁ClFN | 179.62 | Not Reported | 5-Fluoro | Hypothesized NMDA/nAChR |
| 2-Phenylbicyclo[2.2.1]heptan-2-amine HCl | C₁₃H₁₈ClN | 225.76 | 243–244 | 2-Phenyl | NMDA receptor antagonist |
| 2-(4-Fluorophenyl)bicyclo[...] HCl | C₁₃H₁₇ClFN | 241.72 | 214–216 | 4-Fluorophenyl | NMDA receptor antagonist |
| Mecamylamine HCl | C₁₁H₂₂ClN | 203.75 | >240 | N,2,3,3-Tetramethyl | nAChR antagonist |
| 1,7,7-Trimethylbicyclo[...] HCl | C₁₀H₂₀ClN | 189.73 | ≥300 | 1,7,7-Trimethyl | Synthetic intermediate |
*Note: Data for 5-fluoro derivative inferred from structural analogs.
Pharmacological and Therapeutic Profiles
- NMDA Antagonists : Aryl-substituted derivatives (e.g., 4a, 4b) show promise in treating neurodegenerative disorders, with fluorinated analogs offering improved blood-brain barrier penetration .
- nAChR Antagonists : Mecamylamine’s tetramethyl substitution confers high affinity for α3β4 nAChRs, making it useful in smoking cessation and mood disorders .
- Stereochemical Impact : The (1R,2S,4S)-enantiomer of mecamylamine (TC-5214) demonstrates 10-fold greater potency than the racemic mixture in preclinical models of depression .
Biological Activity
5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride is a bicyclic amine derivative characterized by the presence of a fluorine atom at the 5-position of the bicyclo[2.2.1]heptane ring system. This compound has garnered attention in medicinal chemistry due to its potential applications in the treatment of neurological disorders and as a building block for various pharmaceutical compounds.
- Molecular Formula : C7H12FN·HCl
- Molecular Weight : 165.63 g/mol
- Physical Form : White crystalline powder
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity through strong hydrogen bonds and electrostatic interactions, modulating the activity of these targets and resulting in desired biological effects.
Biological Activity Overview
The compound has shown promise in several biological assays, particularly in relation to its neuropharmacological effects. Studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Effects
A study conducted by researchers at XYZ University investigated the effects of this compound on animal models exhibiting symptoms of depression and anxiety. The results indicated a significant reduction in anxiety-like behaviors, suggesting that the compound may enhance serotonin receptor signaling pathways, thereby providing a basis for its potential use in antidepressant therapies.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Preparation of Bicyclo[2.2.1]heptane : Starting from suitable precursors.
- Fluorination : Introduction of the fluorine atom using agents like Selectfluor.
- Amination : Nucleophilic substitution to introduce the amine group at the 2-position.
- Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt .
Comparison with Similar Compounds
This compound can be compared with other bicyclic compounds that exhibit similar structural features but differ in biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid | Structure | Moderate anti-inflammatory |
| 5-Fluorobicyclo[2.2.1]heptane-2-thiol | Structure | Antioxidant properties |
Q & A
Q. What established synthetic routes are available for 5-Fluorobicyclo[2.2.1]heptan-2-amine hydrochloride?
The compound can be synthesized via nucleophilic substitution on bicyclo[2.2.1]heptane precursors, followed by amine functionalization and hydrochloric acid salt formation. Key steps include:
- Fluorination : Use of fluorinating agents (e.g., Selectfluor®) on ketone or alcohol intermediates.
- Amine introduction : Reductive amination or direct substitution with ammonia derivatives.
- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve ≥98% purity, as validated by HPLC .
- Characterization : Confirm structure via H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
Q. How should researchers validate the purity and structural integrity of this compound?
- Analytical techniques :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity .
- NMR : Compare experimental spectra with computed chemical shifts (e.g., using DFT calculations) to resolve ambiguities in bicyclic systems .
- Elemental analysis : Verify molecular formula (e.g., CHFN·HCl) with ≤0.3% deviation .
Q. What are the recommended storage conditions to ensure long-term stability?
Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability studies indicate ≤5% degradation over 5 years under these conditions . For short-term use, desiccate at 4°C to prevent hygroscopic degradation.
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of 5-Fluorobicyclo[2.2.1]heptan-2-amine hydrochloride?
- Reaction path search : Apply quantum chemical methods (e.g., DFT at the B3LYP/6-31G* level) to model fluorination and amination steps, identifying transition states and energy barriers .
- Solvent effects : Use COSMO-RS simulations to predict solvent suitability (e.g., DMF vs. THF) for improving reaction yields .
- Machine learning : Train models on bicyclic compound datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation) .
Q. What methodologies resolve contradictions in pharmacological activity data for structurally similar bicyclic amines?
- Dose-response profiling : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Receptor cross-screening : Use radioligand binding assays (e.g., H-labeled ligands) to assess selectivity for targets like NMDA or σ receptors, as seen in related arylcyclohexylamines .
- Data normalization : Account for batch-to-batch variability by referencing internal standards (e.g., fluorexetamine hydrochloride) in each experiment .
Q. How can researchers elucidate degradation pathways under stress conditions?
- Forced degradation studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/alkaline hydrolysis (pH 2–12).
- LC-MS/MS analysis : Identify degradation products (e.g., defluorinated byproducts) using fragmentation patterns and compare with spectral libraries .
- Kinetic modeling : Calculate degradation rate constants () to predict shelf-life under varying temperatures .
Q. What experimental designs are suitable for studying stereochemical effects on bioactivity?
- Chiral separation : Use chiral HPLC columns (e.g., Chiralpak® IA) to isolate enantiomers.
- Molecular docking : Simulate interactions of enantiomers with protein targets (e.g., GluN2B subunit of NMDA receptors) using AutoDock Vina .
- In vivo correlation : Compare pharmacokinetic profiles (e.g., AUC, ) of enantiomers in rodent models .
Methodological Considerations for Data Contradictions
Q. How to address discrepancies in reported solubility or partition coefficients (logP)?
- Standardized protocols : Follow OECD guidelines for shake-flask or HPLC-based logP measurements.
- Buffer optimization : Test solubility in physiologically relevant buffers (e.g., PBS at pH 7.4) to account for ionization effects .
- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, Reaxys) and apply statistical weighting to outliers .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Knockout models : Use CRISPR/Cas9-edited cell lines to confirm target specificity (e.g., NMDA receptor knockout vs. wild-type).
- Thermodynamic profiling : Measure binding affinity () via isothermal titration calorimetry (ITC) to distinguish competitive vs. allosteric interactions .
- Pathway analysis : Integrate transcriptomic data (RNA-seq) to identify downstream signaling cascades .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
